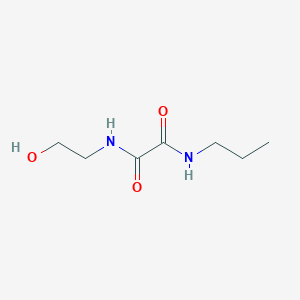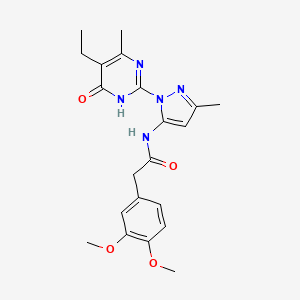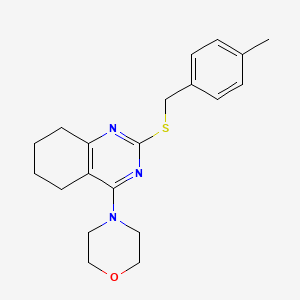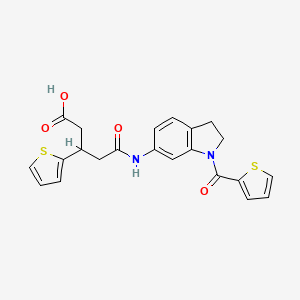
N-(2-hydroxyethyl)-N'-propylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine, also known as 2-(2-Aminoethylamino)ethanol or N-(2-Aminoethyl)ethanolamine, is a compound with the linear formula NH2CH2CH2NHCH2CH2OH . It is used as an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . It can also be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts .
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)ethylenediamine involves various methods. For instance, it can be synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . Another method involves the thermal reaction of ethanolamine and γ-butyrolactone .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)ethylenediamine is characterized by two nitrogen atoms and three oxygen atoms of three acetate branches of the pentadentate chelating ligand . The octahedral coordination of the metal atom also involves the O atom of the hydroxo ligand .Chemical Reactions Analysis
N-(2-Hydroxyethyl)ethylenediamine has been used in the capture of CO2. The cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), a derivative of piperazine, with good mutual solubility in aqueous solution, a low melting point, and a high boiling point, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl)ethylenediamine has a refractive index n20/D 1.485 (lit.), a boiling point of 238-240 °C/752 mmHg (lit.), and a density of 1.03 g/mL at 25 °C (lit.) .Scientific Research Applications
Polymer and Material Science Applications
Development of Waterborne Polyurethanes : Research indicates the use of hydroxy-terminated compounds like N-(2-hydroxyethyl)-N'-propylethanediamide in formulating new waterborne polyurethanes and poly(urethane-urea)s. These materials exhibit improved thermal stability and are valuable in coatings and adhesives (Coutinho et al., 2003).
Electrochemiluminescence Studies : This compound's variants have been used in electrochemiluminescence studies. For instance, the electrochemiluminescence of amines with different numbers of hydroxyl and amino groups was investigated, providing insights into their applications in analytical chemistry (Han et al., 2010).
Synthesis of Environmentally Responsive Polymers : Research also encompasses the synthesis of polymers that respond to environmental changes, like surface properties alteration in response to the medium's polarity. These polymers are significant in applications where dynamic transformation of surface activity is needed (Vaidya & Chaudhury, 2002).
Drug Delivery Systems : Some studies have explored the use of polyurethanes with hydrophilic groups for developing drug delivery systems, indicating the compound's potential in biomedical applications (Kimura et al., 1992).
Green Gas Generator Solid Propellants : In the field of propellant chemistry, hydroxyl-telechelic binders, which could include this compound, are being researched for their use in eco-friendly gas generator solid propellants. These binders are crucial for imparting structural integrity and fuel properties to solid rocket motors (Reshmi et al., 2016).
Additional Applications
Photopolymerization in Dental Restorations : The compound and its derivatives have potential applications in dental resin mixtures for photopolymerization processes, which are crucial in dental restorations (Nie & Bowman, 2002).
Synthesis of Hydroxylation Compounds : Studies have also explored the hydroxylation of aromatic hydrocarbons, where compounds like this compound could play a role (Bakke & Scheline, 1970).
Flotation in Mineral Processing : A novel hydroxy polyamine surfactant, closely related to this compound, has been studied for its application in flotation systems, particularly in mineral processing for desiliconization performance (Liu et al., 2019).
Safety and Hazards
Future Directions
N-(2-Hydroxyethyl)ethylenediamine has potential applications in the medical field. For instance, hyperbranched polymers of N-(2-hydroxypropyl)methacrylamide (HPMA) have been prepared for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility . The future directions of N-(2-Hydroxyethyl)ethylenediamine could involve further exploration of its potential applications in the medical field and other industries.
properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-8-6(11)7(12)9-4-5-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHQGZIZTJNXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)
![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2743602.png)
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)
![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)


![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)
![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)